molecular formula C18H16O3 B585801 Phenprocoumon-d5 CAS No. 121513-38-0

Phenprocoumon-d5

Cat. No.: B585801
CAS No.: 121513-38-0
M. Wt: 285.354
InChI Key: DQDAYGNAKTZFIW-YQYLVRRTSA-N
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Description

Phenprocoumon-d5 is a deuterated form of phenprocoumon, a coumarin derivative that acts as a long-acting oral anticoagulant. It is used primarily for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenprocoumon-d5 can be synthesized through isotopic labeling techniques. The general synthetic route involves the introduction of deuterium atoms into the phenprocoumon molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized for cost-effectiveness and efficiency while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenprocoumon-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Phenprocoumon-d5 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Mechanism of Action

Phenprocoumon-d5 is compared with other vitamin K antagonists such as warfarin and acenocoumarol:

    Warfarin: Similar mechanism of action but differs in pharmacokinetics and metabolism.

    Acenocoumarol: Also a vitamin K antagonist with a shorter half-life compared to phenprocoumon.

Uniqueness: this compound’s deuterium labeling provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts .

Comparison with Similar Compounds

  • Warfarin
  • Acenocoumarol
  • Dicoumarol

Properties

IUPAC Name

4-hydroxy-3-[1-(2,3,4,5,6-pentadeuteriophenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAYGNAKTZFIW-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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